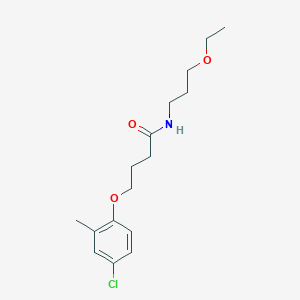
3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-ethoxyphenyl)acrylamide
Vue d'ensemble
Description
3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-ethoxyphenyl)acrylamide is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of acrylamide derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-ethoxyphenyl)acrylamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the production of reactive oxygen species (ROS) and inflammatory mediators, such as prostaglandins and cytokines. It may also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of ROS and inflammatory mediators in vitro and in vivo. It has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Furthermore, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-ethoxyphenyl)acrylamide in lab experiments is its potential to exhibit various biological activities, such as anti-inflammatory, antioxidant, and antitumor effects. Another advantage is its potential use as a fluorescent probe for the detection of metal ions. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-ethoxyphenyl)acrylamide. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer should be investigated in more detail. Thirdly, its potential use as a fluorescent probe for the detection of metal ions should be explored further. Finally, the synthesis of analogs of this compound should be investigated to improve its biological activity and selectivity.
Applications De Recherche Scientifique
3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-ethoxyphenyl)acrylamide has been studied for its potential use in scientific research. It has been found to exhibit various biological activities, such as anti-inflammatory, antioxidant, and antitumor effects. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
(Z)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-3-26-15-6-4-5-14(9-15)22-19(24)13(11-21)7-12-8-18(25-2)17(23)10-16(12)20/h4-10,23H,3H2,1-2H3,(H,22,24)/b13-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPVHQHMOWXCOK-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC(=C(C=C2Br)O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC(=C(C=C2Br)O)OC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4727473.png)
![N-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4727478.png)
![6-(4-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4727488.png)
![2-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide](/img/structure/B4727515.png)

![ethyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B4727530.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B4727532.png)
![6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B4727537.png)
![3-tert-butyl-1-(2-methoxyethyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4727545.png)

![7-[3-(dimethylamino)propyl]-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4727557.png)
![N-[4-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B4727558.png)

![6-bromo-4-[(4-butyl-1-piperazinyl)carbonyl]-2-(3-methylphenyl)quinoline](/img/structure/B4727566.png)